![molecular formula C13H17N3O3 B6751213 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate](/img/structure/B6751213.png)
2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts like rhodium or copper.
Pyridine Derivative Preparation: The 6-methylpyridine-2-amine can be synthesized via nitration of 2-methylpyridine followed by reduction.
Coupling Reaction: The final step involves coupling the cyclopropane carboxylate with the pyridine derivative using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies due to its pyridine moiety.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate
- 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl benzoate
- 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl butyrate
Uniqueness
Compared to its analogs, 2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
2-[(6-methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-3-2-4-11(15-9)16-13(18)14-7-8-19-12(17)10-5-6-10/h2-4,10H,5-8H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXAVVIEWBDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCCOC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6751130.png)
![1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone](/img/structure/B6751136.png)
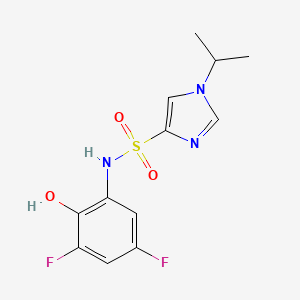
![N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B6751149.png)
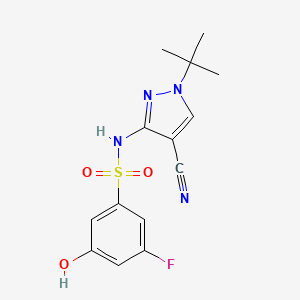
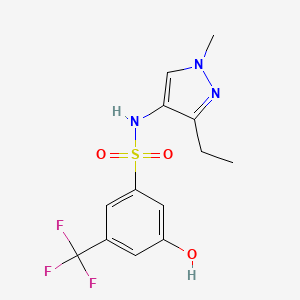

![1-[2-(3-Methylpyridin-4-yl)ethyl]-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B6751188.png)
![1-(4-Bromo-1-methylpyrazol-3-yl)-3-[2-(pyridin-2-ylamino)ethyl]urea](/img/structure/B6751193.png)
![N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6751198.png)
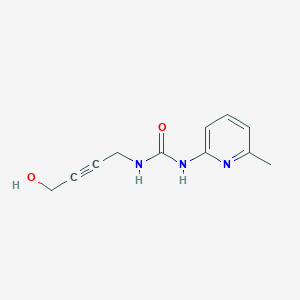
![1-[2-(2,2-Dimethylpyrrolidin-1-yl)ethyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B6751217.png)
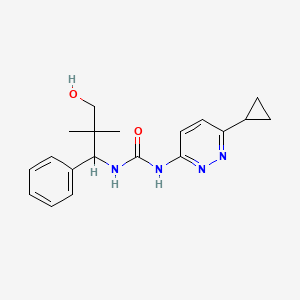
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
